molecular formula C24H18Cl3N5OS B12152734 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B12152734
M. Wt: 530.9 g/mol
InChI Key: PLHWGSMMYGHIHE-MBTHVWNTSA-N
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Description

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate chlorophenyl precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophilic center on the triazole ring.

    Condensation Reaction: The final step involves a condensation reaction between the triazole-sulfanyl intermediate and an acetohydrazide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl groups, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Thiols, amines, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives, dechlorinated products

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound’s triazole ring and chlorophenyl groups make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure allows for exploration in the development of novel materials with specific electronic or optical properties.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide involves interactions with molecular targets such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π stacking interactions, while the chlorophenyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
  • **2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-methylphenyl)ethylidene]acetohydrazide

Uniqueness

The presence of chlorophenyl groups in 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide distinguishes it from its analogs. These groups can significantly influence the compound’s electronic properties, reactivity, and binding interactions, making it a unique candidate for various applications.

Properties

Molecular Formula

C24H18Cl3N5OS

Molecular Weight

530.9 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H18Cl3N5OS/c1-15(16-2-6-18(25)7-3-16)28-29-22(33)14-34-24-31-30-23(17-4-8-19(26)9-5-17)32(24)21-12-10-20(27)11-13-21/h2-13H,14H2,1H3,(H,29,33)/b28-15-

InChI Key

PLHWGSMMYGHIHE-MBTHVWNTSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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